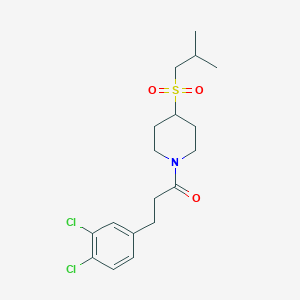

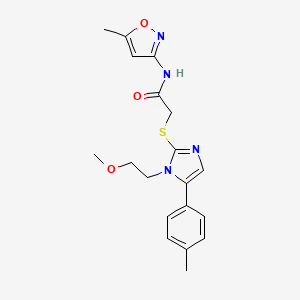

2-(2-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel compound that has generated interest in the scientific community due to its potential therapeutic applications.

科学的研究の応用

Antimicrobial Activity

- El-Hashash et al. (2012) synthesized 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives to study their antimicrobial activity. The study aimed to analyze these new compounds for their potential against various microbes (El-Hashash et al., 2012).

- Sridhara et al. (2010) designed and synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives. These compounds were characterized and screened for antimicrobial activities against various bacteria and fungi strains (Sridhara et al., 2010).

Spectral Characterization and Synthesis

- Mahmoud et al. (2012) prepared various derivatives like 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, and others from 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide. These compounds were characterized by their spectral data (Mahmoud et al., 2012).

Antiviral Activity

- Pandey et al. (2008) studied the antiviral activity of 2,3‐Disubstituted Quinazolones against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo. This research highlights the potential of such compounds in antiviral applications (Pandey et al., 2008).

Analgesic and Anti-Inflammatory Activities

- Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring and evaluated them for analgesic and anti-inflammatory activities. This study provides insights into the potential therapeutic applications of these compounds (Dewangan et al., 2016).

作用機序

Target of Action

F3398-0616, also known as 2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one, primarily targets the proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a secreted protease that degrades the low-density lipoprotein receptor (LDLR), a crucial receptor involved in the regulation of cholesterol levels in the body .

Mode of Action

F3398-0616 is a novel, orally administered macrocyclic peptide that binds to PCSK9 and inhibits the interaction of PCSK9 with LDLR . By preventing PCSK9 from binding to LDLR, F3398-0616 allows LDLR to continue its role in removing low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby decreasing plasma levels of LDL-C .

Biochemical Pathways

The primary biochemical pathway affected by F3398-0616 is the LDLR pathway. By inhibiting PCSK9, F3398-0616 prevents this degradation, allowing more LDLRs to remain active and remove LDL-C from the bloodstream .

Pharmacokinetics

No deaths, serious adverse events, or clinically meaningful trends in laboratory safety tests, vital signs, or ECGs have been reported as a function of study intervention .

Result of Action

The primary result of F3398-0616’s action is a decrease in plasma levels of LDL-C . This reduction in LDL-C is comparable to that provided by injectable PCSK9 inhibitors . Lowering LDL-C levels is beneficial as elevated LDL-C is a well-established risk factor for atherosclerotic cardiovascular disease (ASCVD) .

Action Environment

The action of F3398-0616, like all drugs, can be influenced by various environmental factors.

特性

IUPAC Name |

2-(2-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c1-14-6-2-5-9-18(14)27-22(28)17-8-4-3-7-16(17)19(25-27)21-24-20(26-29-21)15-10-12-23-13-11-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMGPZJJQGGKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-methyl-3-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876154.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2876156.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2876158.png)

![1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2876160.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2876161.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2876163.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)